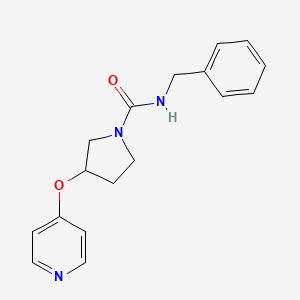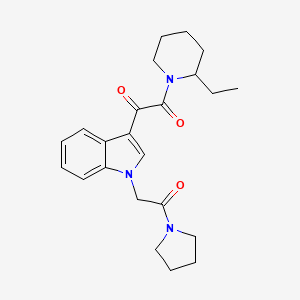
N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” is a versatile chemical compound used in scientific research for its diverse applications. It is an N-substituted 3-pyrroline .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” is not explicitly mentioned in the search results.Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” are not detailed in the search results, it’s worth noting that pyrrolidine compounds can undergo various reactions. For instance, benzyl 3-pyrroline-1-carboxylate, a related compound, has been reported to undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Scaffold in Drug Discovery
“N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that the oxybenzyl pyrrolidine acid series offers the best balance of PPARα/γ functional activities. The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation. N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .
Preparation of Optically Active Compounds
“N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” can be prepared from naturally occurring alkaloid vasicine. This process is considered facile, highly efficient, and economical for the preparation of optically active N-benzyl-3-hydroxypyrrolidine in high yield .
Enzymatic Optical Resolution
The compound has been investigated for enzymatic optical resolution with hydrolytic enzymes, using a column reaction and inversion of .
Eigenschaften
IUPAC Name |
N-benzyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-12-14-4-2-1-3-5-14)20-11-8-16(13-20)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUROBYRRFZBLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)

![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)


![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)
![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2857948.png)
